molecular formula C8H10Br2N2O4 B2832041 (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime CAS No. 370071-74-2

(2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime

Cat. No.: B2832041
CAS No.: 370071-74-2
M. Wt: 357.986
InChI Key: WJIZQROZLVVZAP-MKICQXMISA-N
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Description

(2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime is a synthetic organic compound characterized by the presence of bromine atoms and dioxime groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime typically involves the bromination of butane-2,3-dione followed by the formation of the dioxime. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions. The subsequent formation of the dioxime involves the reaction of the dibrominated intermediate with hydroxylamine derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z,3Z)-1,4-dibromobutane-2,3-dione O,O-diacetyl dioxime involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and dioxime groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,4-dibromobutane-2,3-dione: Lacks the dioxime groups but shares the dibrominated structure.

    Butane-2,3-dione dioxime: Contains the dioxime groups but lacks the bromine atoms.

    1,4-dichlorobutane-2,3-dione O,O-diacetyl dioxime: Similar structure with chlorine atoms instead of bromine.

Properties

IUPAC Name

[(Z)-[(3Z)-3-acetyloxyimino-1,4-dibromobutan-2-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O4/c1-5(13)15-11-7(3-9)8(4-10)12-16-6(2)14/h3-4H2,1-2H3/b11-7+,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIZQROZLVVZAP-MKICQXMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C(CBr)C(=NOC(=O)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C(/C(=N/OC(=O)C)/CBr)\CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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